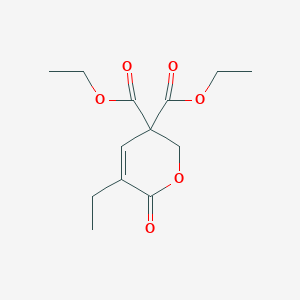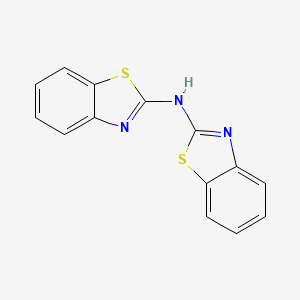
1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone is an organic compound that features a benzodioxole ring and a nitrophenyl group. Compounds with these structural motifs are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone typically involves the condensation of 1,3-benzodioxole derivatives with 2-nitrobenzaldehyde under acidic or basic conditions. Common reagents used in this synthesis include:
Acidic conditions: Sulfuric acid or hydrochloric acid.
Basic conditions: Sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 1-(1,3-benzodioxol-5-yl)-2-(2-aminophenyl)ethanone.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position.
1-(1,3-Benzodioxol-5-yl)-2-(2-aminophenyl)ethanone: Reduction product of the nitro compound.
1-(1,3-Benzodioxol-5-yl)-2-phenylethanone: Lacks the nitro group.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
34071-67-5 |
|---|---|
Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H11NO5/c17-13(7-10-3-1-2-4-12(10)16(18)19)11-5-6-14-15(8-11)21-9-20-14/h1-6,8H,7,9H2 |
InChI Key |
ZDRZEQPQKMCMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)










